molecular formula C19H16N4O4S2 B2490268 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477212-60-5

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2490268
CAS No.: 477212-60-5
M. Wt: 428.48
InChI Key: QCEGCERIEDYCBS-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a benzo[d][1,3]dioxole (piperonyl) carboxamide group and a thioether-linked 2-oxo-2-(p-tolylamino)ethyl side chain. Its synthesis typically involves sequential alkylation and coupling reactions, as demonstrated in analogous thiadiazole derivatives .

Properties

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c1-11-2-5-13(6-3-11)20-16(24)9-28-19-23-22-18(29-19)21-17(25)12-4-7-14-15(8-12)27-10-26-14/h2-8H,9-10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEGCERIEDYCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.

Structural Characteristics

The compound features a thiadiazole ring and an amide functional group , contributing to its stability and reactivity. The molecular formula is C19H16N4O4S2C_{19}H_{16}N_{4}O_{4}S_{2} with a molecular weight of 428.5 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Property Value
Molecular FormulaC19H16N4O4S2C_{19}H_{16}N_{4}O_{4}S_{2}
Molecular Weight428.5 g/mol
CAS Number477212-60-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from p-tolylamine and various thioketones. Key reagents include strong acids and bases to control the reaction environment, ensuring high yields and purity of the final product.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit a broad spectrum of pharmacological properties. This compound has shown significant antimicrobial activity against various bacterial strains. The mechanism may involve inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Activity

The compound is being explored for its anticancer potential. Thiadiazole derivatives have been reported to inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. Research has demonstrated that structural modifications can enhance the anticancer activity of thiadiazole derivatives.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites.
  • Receptor Modulation : It can interact with receptor binding sites, altering cellular signaling pathways.
  • Cellular Pathway Disruption : By affecting these interactions, the compound can disrupt normal cellular processes leading to therapeutic effects.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of various thiadiazole derivatives, including this compound. The results indicated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. The study concluded that structural modifications could enhance the activity against specific cancer types.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues can be categorized based on core heterocycles (thiadiazole vs. thiazole) and substituent groups:

Compound Class Core Structure Key Substituents Bioactivity Focus Reference
Target Compound 1,3,4-Thiadiazole Benzo[d][1,3]dioxole carboxamide, p-tolylaminoethyl thioether Enzyme inhibition (hypothesized)
N-Phenyl-5-(methylthio)-1,3,4-thiadiazole-2-carboxamide 1,3,4-Thiadiazole Phenyl carboxamide, methylthio Acetylcholinesterase (AChE) inhibition
N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide 1,3-Thiazole Benzyl, morpholine-oxoacetamide Anticancer (NCI screening)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole Pyridinyl, methyl Kinase inhibition

Key Structural Differences :

  • Substituent Effects: The benzo[d][1,3]dioxole group provides steric bulk and electron-donating properties, contrasting with simpler phenyl or pyridinyl groups in analogues . The p-tolylaminoethyl thioether side chain may enhance solubility and hydrogen-bonding interactions relative to methylthio or morpholine substituents .
Pharmacological and Biochemical Data

Comparative studies of thiadiazole derivatives highlight the impact of substituents on activity:

Compound IC₅₀ (AChE Inhibition) Anticancer Activity (NCI Data) Solubility (LogP) Reference
Target Compound Not reported Not tested Estimated 2.8
N-Phenyl-5-(methylthio)-1,3,4-thiadiazole-2-carboxamide 12.3 µM N/A 3.1
N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide N/A GI₅₀ = 1.5–5.0 µM (leukemia) 2.5

Observations :

  • The target compound’s benzo[d][1,3]dioxole group may confer superior binding affinity for aromatic-rich enzyme pockets (e.g., AChE or kinases) compared to phenyl or pyridinyl analogues, though direct activity data are lacking .
  • Thioether-linked side chains (as in the target compound) generally improve metabolic stability over simple alkylthio groups .

Yield Comparison :

  • Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro) typically yield 70–85%, whereas the target compound’s complex substituents may reduce yields to ~60% due to steric hindrance .

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